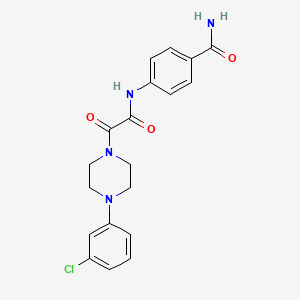

4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide

Description

Properties

IUPAC Name |

4-[[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O3/c20-14-2-1-3-16(12-14)23-8-10-24(11-9-23)19(27)18(26)22-15-6-4-13(5-7-15)17(21)25/h1-7,12H,8-11H2,(H2,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARSHSSYMDYCKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C(=O)NC3=CC=C(C=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene or ethyl acetate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and chlorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the benzamide-piperazine framework but differ in substituents, linker groups, or heterocyclic additions. Below is a systematic comparison:

Piperazine-Linked Benzamide Derivatives

*Predicted using QSAR models.

Quinoline-Carbonyl Piperazine Derivatives

Compounds such as 4-(4-(2-(3-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide (D8) () incorporate a quinoline-carbonyl group instead of oxoacetamide. Key differences:

- D8 exhibits a higher molecular weight (529.95 g/mol ) and extended π-conjugation, which may enhance stacking interactions with aromatic residues in receptor binding pockets .

- NMR data (D8 in CDCl3: δH 8.2–7.2 ppm for aromatic protons; δC 168.5 ppm for carbonyl) confirm structural rigidity compared to the more flexible oxoacetamide linker in the target compound .

Azetidinone and Thiazolidinone Derivatives

- N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide () replaces benzamide with an azetidinone ring. Reported antibacterial activity (MIC = 8 µg/mL against S. aureus) suggests divergent applications compared to CNS-targeted benzamides .

- 4-thiazolidinone derivatives () exhibit lower logP values (~1.5–2.0) due to polar heterocycles, reducing CNS activity but improving renal clearance .

Q & A

Basic: What are the standard synthetic routes for 4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the 3-chlorophenylpiperazine intermediate via nucleophilic substitution of 3-chlorophenyl halides with piperazine derivatives under reflux in aprotic solvents (e.g., DMF or acetonitrile) .

- Step 2: Coupling of the piperazine intermediate with 2-oxoacetic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the oxoacetamido linkage .

- Step 3: Final benzamide functionalization via amidation of 4-aminobenzoic acid derivatives .

Optimization: Key variables include temperature control (<60°C to prevent side reactions), solvent polarity (e.g., dichloromethane for improved solubility), and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm the presence of the 3-chlorophenyl group (δ 7.2–7.4 ppm for aromatic protons) and piperazine protons (δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS to validate the molecular ion peak (expected m/z ~455.1 for C₂₁H₂₀ClN₅O₃⁺) .

- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Basic: What preliminary biological screening models are recommended to evaluate its pharmacological potential?

- In vitro receptor binding assays: Screen for dopamine D₂/D₃ and serotonin 5-HT₁A/2A receptor affinity due to structural similarity to piperazine-based ligands .

- Cell viability assays: Use cancer cell lines (e.g., MCF-7, HepG2) to assess cytotoxicity via MTT or resazurin assays .

- Kinase inhibition profiling: Test against kinases (e.g., EGFR, VEGFR) to identify potential anticancer activity .

Advanced: How can structural modifications resolve contradictions in reported biological activity data?

Discrepancies in receptor binding (e.g., variable D₃ receptor IC₅₀ values) may arise from:

- Substituent positioning: Compare analogs with chlorine at meta (3-chlorophenyl) vs. para (4-chlorophenyl) positions; meta substitution enhances dopamine receptor selectivity .

- Piperazine substitution: Replace 3-chlorophenyl with 2-methoxyphenyl to reduce off-target serotonin receptor binding .

Methodology: Synthesize analogs via parallel combinatorial chemistry and validate using radioligand displacement assays .

Advanced: What computational strategies support structure-activity relationship (SAR) studies?

- Molecular docking: Use AutoDock Vina to model interactions with dopamine D₃ receptors (PDB ID: 3PBL). The benzamide moiety shows hydrogen bonding with Asp110, while the 3-chlorophenyl group occupies a hydrophobic pocket .

- QSAR modeling: Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and electrostatic potential to predict bioavailability .

Advanced: How can pharmacokinetic challenges (e.g., low solubility) be addressed?

- Salt formation: Prepare hydrochloride salts to enhance aqueous solubility (test via shake-flask method) .

- Prodrug design: Introduce ester prodrug moieties (e.g., methyl ester) at the benzamide carbonyl to improve membrane permeability .

- In vitro metabolism: Use hepatic microsomes (human/rat) to identify major CYP450-mediated metabolites via LC-MS/MS .

Advanced: What statistical approaches are used to resolve discrepancies in cytotoxicity data?

- Multivariate analysis: Apply principal component analysis (PCA) to distinguish assay-specific variability (e.g., MTT vs. ATP-lite) from true biological effects .

- Dose-response modeling: Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals, ensuring reproducibility across replicates .

Advanced: How to develop validated analytical methods for quantifying the compound in biological matrices?

- LC-MS/MS: Optimize MRM transitions (e.g., m/z 455.1 → 337.0 for quantification) in plasma/serum. Validate per ICH guidelines for linearity (1–1000 ng/mL), precision (RSD <15%), and recovery (>85%) .

- Sample preparation: Use protein precipitation (acetonitrile) or SPE (C18 cartridges) to minimize matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.